molecular formula C22H18N2 B3254512 3,4-Dibenzylcinnoline CAS No. 23952-14-9

3,4-Dibenzylcinnoline

Cat. No. B3254512
CAS RN: 23952-14-9
M. Wt: 310.4 g/mol
InChI Key: VLWHIVWOZOBBNY-UHFFFAOYSA-N
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Description

3,4-Dibenzylcinnoline is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Scientific Research Applications

Synthesis and Chemical Properties

3,4-Dibenzylcinnoline has been a subject of study in the synthesis and characterization of chemical compounds. Ames, Ansari, and Ellis (1969) synthesized 3,4-Dibenzylcinnoline and investigated its oxidation products, providing foundational knowledge in the field of organic chemistry (Ames, Ansari, & Ellis, 1969).

Pharmacology

Research has been conducted on the pharmacological applications of compounds related to 3,4-Dibenzylcinnoline. Papke, Meyer, Nutter, and Uteshev (2000) studied the alpha7-selective agonists related to 3,4-Dibenzylcinnoline, focusing on their effects on neuronal receptors. This research provides insights into the potential neurological applications of such compounds (Papke, Meyer, Nutter, & Uteshev, 2000).

Corrosion Inhibition

Studies have shown the application of quinazoline derivatives, structurally related to 3,4-Dibenzylcinnoline, as corrosion inhibitors. Khan et al. (2017) explored the effectiveness of quinazoline Schiff base compounds in preventing mild steel corrosion, demonstrating the potential industrial applications of such compounds (Khan et al., 2017).

Chemical Synthesis

Kihara et al. (1993) investigated the synthesis of 3,4-substituted tetrahydroisoquinolin-4-ols, contributing to the development of methods for synthesizing complex organic structures, which may include derivatives of 3,4-Dibenzylcinnoline (Kihara et al., 1993).

properties

IUPAC Name

3,4-dibenzylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-3-9-17(10-4-1)15-20-19-13-7-8-14-21(19)23-24-22(20)16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWHIVWOZOBBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=NC3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibenzylcinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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